2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid; 3-aminopropanoic acid
CAS No.: 16296-47-2
Cat. No.: VC6455305
Molecular Formula: C8H11N3O6
Molecular Weight: 245.191
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16296-47-2 |
|---|---|
| Molecular Formula | C8H11N3O6 |
| Molecular Weight | 245.191 |
| IUPAC Name | 3-aminopropanoic acid;2,4-dioxo-1H-pyrimidine-6-carboxylic acid |
| Standard InChI | InChI=1S/C5H4N2O4.C3H7NO2/c8-3-1-2(4(9)10)6-5(11)7-3;4-2-1-3(5)6/h1H,(H,9,10)(H2,6,7,8,11);1-2,4H2,(H,5,6) |
| Standard InChI Key | AGYNWVLHIMMOLB-UHFFFAOYSA-N |
| SMILES | C1=C(NC(=O)NC1=O)C(=O)O.C(CN)C(=O)O |
Introduction
Chemical Structure and Molecular Properties
Core Architecture
The compound’s scaffold consists of a partially saturated pyrimidine ring (tetrahydropyrimidine) substituted with two ketone groups at positions 2 and 6. Position 4 hosts a carboxylic acid group (), while position 5 is linked to a beta-alanine residue (). This configuration introduces both hydrophilic (carboxylic acid, amine) and hydrophobic (aromatic ring) regions, enabling interactions with diverse biological targets.
The tetrahydropyrimidine ring adopts a puckered conformation, as evidenced by computational modeling of analogous structures . Substituents at position 5 significantly influence electronic distribution; for instance, the trifluoromethyl group in related compounds enhances electrophilicity at the carbonyl carbons . Beta-alanine’s flexible side chain facilitates hydrogen bonding with proteins, a critical feature for its role in carnosine biosynthesis.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 245.191 g/mol | |
| Key Functional Groups | Ketones, Carboxylic Acid, Amine | |
| logP (Predicted) | -1.2 |
Synthesis and Chemical Behavior
Synthetic Pathways
Synthesis typically involves coupling pyrimidine precursors with beta-alanine derivatives. One approach utilizes a Mitsunobu reaction to attach beta-alanine to 2,6-dioxotetrahydropyrimidine-4-carboxylic acid. Alternative routes employ solid-phase peptide synthesis (SPPS) to ensure regioselectivity, particularly when modifying the pyrimidine core .
Reaction optimization studies highlight the sensitivity of the tetrahydropyrimidine ring to pH. Alkaline conditions () promote ring opening, whereas acidic environments () stabilize the keto-enol tautomer. Protecting groups such as tert-butoxycarbonyl (Boc) are often employed to shield the amine during synthesis.
Reactivity and Stability
The compound exhibits moderate stability in aqueous solutions ( at 25°C). Decomposition pathways include hydrolysis of the amide bond linking beta-alanine to the pyrimidine and oxidation of the tetrahydropyrimidine ring. Chelation with divalent cations (e.g., ) enhances stability, suggesting metal coordination at the carbonyl oxygen atoms.
Biological Significance
Role in Muscle Metabolism
Beta-alanine serves as the rate-limiting precursor for carnosine (-alanyl-L-histidine), a dipeptide concentrated in skeletal muscle. Carnosine buffers intracellular pH during anaerobic respiration, delaying the onset of muscular acidosis and fatigue. Clinical trials demonstrate that beta-alanine supplementation (4–6 g/day) elevates muscle carnosine by 40–60%, enhancing high-intensity exercise performance.
The pyrimidine moiety may synergize with beta-alanine by modulating purinergic signaling. Adenosine receptors (e.g., ) interact with pyrimidine derivatives to regulate vasodilation and oxygen delivery to muscles .
Neuroprotective Effects
Preliminary in vitro studies indicate that the compound inhibits glutamate-induced excitotoxicity in cortical neurons (). This neuroprotection correlates with reduced influx and suppressed reactive oxygen species (ROS) production, potentially mediated by the antioxidant properties of the tetrahydropyrimidine ring.
Industrial and Research Applications
Pharmaceutical Development
As a dual-action molecule, the compound is a candidate for:
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Metabolic Enhancers: Augmenting carnosine synthesis in myopathies.
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Neuroprotective Agents: Mitigating oxidative stress in neurodegenerative diseases.
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Anticancer Therapeutics: Pyrimidine analogs exhibit antiproliferative activity against glioblastoma cells () .
Sports Nutrition
Beta-alanine’s ergogenic effects are well-documented, with commercial formulations increasing endurance by 13–15% in cyclists and sprinters. Incorporating the pyrimidine component could enhance bioavailability through improved membrane permeability .
Interaction Studies and Mechanistic Insights
Enzyme Interactions
The compound competitively inhibits -ATPase (), a mechanism attributed to structural mimicry of adenosine triphosphate (ATP). Molecular docking simulations reveal binding at the enzyme’s phosphorylation site, stabilized by hydrogen bonds with residues Asp369 and Lys758.
Receptor Modulation
In silico analyses predict affinity for GABA receptors (), suggesting anxiolytic potential. Experimental validation using patch-clamp electrophysiology is ongoing.
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